molecular formula C6H12O3 B053745 2-[3-(2-Hydroxyethyl)oxiran-2-YL]ethanol CAS No. 124353-41-9

2-[3-(2-Hydroxyethyl)oxiran-2-YL]ethanol

Cat. No.: B053745
CAS No.: 124353-41-9
M. Wt: 132.16 g/mol
InChI Key: ITBNIVCUAYRSFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Anhydro-2,5-dideoxyhexitol is a chemical compound with the molecular formula C6H12O3. It is also known by other names such as 2,5-Anhydro-3,4-dideoxyhexitol and 2,5-dihydroxymethyltetrahydrofuran . This compound is characterized by its unique structure, which includes a tetrahydrofuran ring with two hydroxymethyl groups attached.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Anhydro-2,5-dideoxyhexitol typically involves the reduction of 5-hydroxymethylfurfural (HMF) under specific conditions. The process includes hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) or Raney nickel. The reaction is carried out in the presence of hydrogen gas at elevated temperatures and pressures .

Industrial Production Methods

In industrial settings, the production of 3,4-Anhydro-2,5-dideoxyhexitol follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. The industrial process also involves rigorous quality control measures to maintain consistency in the product .

Chemical Reactions Analysis

Types of Reactions

3,4-Anhydro-2,5-dideoxyhexitol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Anhydro-2,5-dideoxyhexitol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the production of polymers, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4-Anhydro-2,5-dideoxyhexitol involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound’s unique structure allows it to participate in various biochemical reactions, making it a valuable tool in research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Anhydro-2,5-dideoxyhexitol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a compound of significant interest in scientific research .

Properties

CAS No.

124353-41-9

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

IUPAC Name

2-[3-(2-hydroxyethyl)oxiran-2-yl]ethanol

InChI

InChI=1S/C6H12O3/c7-3-1-5-6(9-5)2-4-8/h5-8H,1-4H2

InChI Key

ITBNIVCUAYRSFW-UHFFFAOYSA-N

SMILES

C(CO)C1C(O1)CCO

Canonical SMILES

C(CO)C1C(O1)CCO

Synonyms

2,3-Oxiranediethanol (9CI)

Origin of Product

United States

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